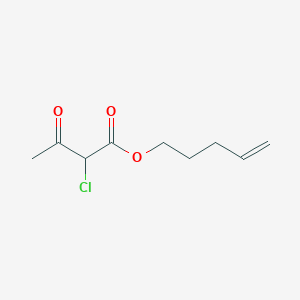
Pent-4-en-1-yl 2-chloro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-4-en-1-yl 2-chloro-3-oxobutanoate is an organic compound with the molecular formula C9H13ClO3. It is a specialty chemical used in various scientific and industrial applications. This compound is characterized by the presence of a chloro group, a ketone group, and an ester linkage, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-en-1-yl 2-chloro-3-oxobutanoate typically involves the esterification of 2-chloro-3-oxobutanoic acid with pent-4-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pent-4-en-1-yl 2-chloro-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The alkene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether or tetrahydrofuran.
Oxidation: m-Chloroperbenzoic acid in dichloromethane or osmium tetroxide in acetone-water mixtures.
Major Products Formed
Nucleophilic substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of epoxides or diols.
Applications De Recherche Scientifique
Pent-4-en-1-yl 2-chloro-3-oxobutanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pent-4-en-1-yl 2-chloro-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone and ester functionalities participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-3-oxobutanoate: Similar structure but with an ethyl group instead of a pent-4-en-1-yl group.
Methyl 2-chloro-3-oxobutanoate: Similar structure but with a methyl group instead of a pent-4-en-1-yl group.
Pent-4-en-1-yl 2-chloro-3-oxopropanoate: Similar structure but with a shorter carbon chain in the ester moiety.
Uniqueness
Pent-4-en-1-yl 2-chloro-3-oxobutanoate is unique due to the presence of the pent-4-en-1-yl group, which provides additional reactivity and versatility in organic synthesis. The alkene moiety allows for further functionalization through reactions such as epoxidation or hydroboration-oxidation, making it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
61363-97-1 |
|---|---|
Formule moléculaire |
C9H13ClO3 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
pent-4-enyl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C9H13ClO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h3,8H,1,4-6H2,2H3 |
Clé InChI |
HCXDHBAWYKTAON-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)OCCCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


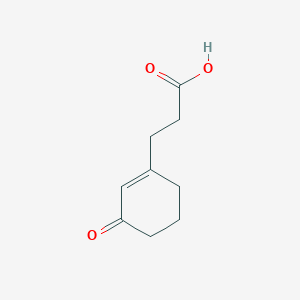
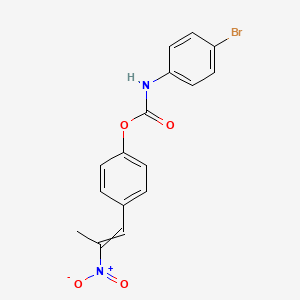
methyl}oxophosphanium](/img/structure/B14586250.png)
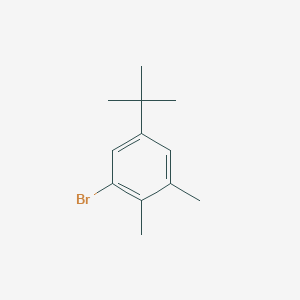
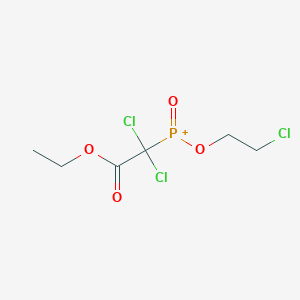
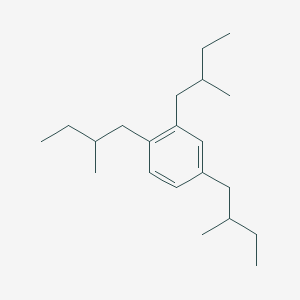

![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
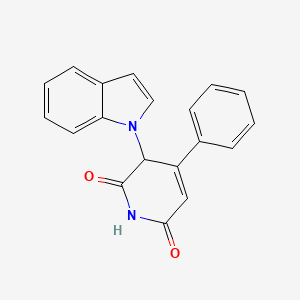
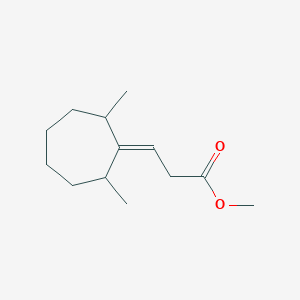
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
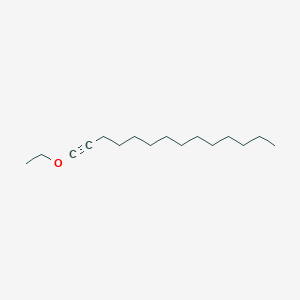

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
